molecular formula C8H8BrIO2 B8172067 4-Bromo-1-iodo-2-(methoxymethoxy)benzene

4-Bromo-1-iodo-2-(methoxymethoxy)benzene

Cat. No.: B8172067
M. Wt: 342.96 g/mol
InChI Key: BFEMCZCNPUOWSZ-UHFFFAOYSA-N
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Description

4-Bromo-1-iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-iodo-2-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2-(methoxymethoxy)benzene, undergoes bromination using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to introduce the bromine atom at the para position.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide (H2O2) or sodium iodate (NaIO3) to introduce the iodine atom at the ortho position relative to the methoxymethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-iodo-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-iodo-2-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In general, the compound can act as an electrophile in substitution reactions, where the halogen atoms are replaced by nucleophiles. The methoxymethoxy group can also participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene: Similar structure with an additional chlorine atom.

    1-Bromo-4-iodobenzene: Lacks the methoxymethoxy group, making it less reactive in certain reactions.

    4-Bromo-2-iodo-1-methoxybenzene: Similar structure but with a methoxy group instead of methoxymethoxy.

Uniqueness

4-Bromo-1-iodo-2-(methoxymethoxy)benzene is unique due to the presence of both bromine and iodine atoms along with the methoxymethoxy group. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-1-iodo-2-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEMCZCNPUOWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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